8-chloro-3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}chromane-5-carboxamide
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Overview
Description
8-Chloro-3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-chromane-5-carboxamide is a complex organic compound that features a chromane core, an indole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-chromane-5-carboxamide typically involves multiple steps, including the formation of the chromane core, the introduction of the indole moiety, and the final coupling to form the carboxamide group. Key steps may include:
Formation of the Chromane Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of the Indole Moiety: The indole group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents.
Coupling to Form the Carboxamide Group: The final step involves the coupling of the chromane-indole intermediate with a carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-chromane-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and chromane moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
8-Chloro-3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-chromane-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 8-Chloro-3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-chromane-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of specific kinases or other signaling molecules involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
Chromane Derivatives: Compounds with a chromane core, such as tocopherols (vitamin E), are structurally related to the chromane moiety of this compound.
Uniqueness
The uniqueness of 8-Chloro-3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-chromane-5-carboxamide lies in its combination of the chromane and indole moieties, along with the specific functional groups that confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets and potential therapeutic applications that are not observed with simpler analogs.
Properties
Molecular Formula |
C25H27ClFN3O2 |
---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
8-chloro-3-[cyclobutyl-[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-3,4-dihydro-2H-chromene-5-carboxamide |
InChI |
InChI=1S/C25H27ClFN3O2/c26-22-8-7-19(25(28)31)21-12-18(14-32-24(21)22)30(17-4-1-5-17)10-2-3-15-13-29-23-9-6-16(27)11-20(15)23/h6-9,11,13,17-18,29H,1-5,10,12,14H2,(H2,28,31) |
InChI Key |
NFGYCDMEQBZTMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N(CCCC2=CNC3=C2C=C(C=C3)F)C4CC5=C(C=CC(=C5OC4)Cl)C(=O)N |
Origin of Product |
United States |
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